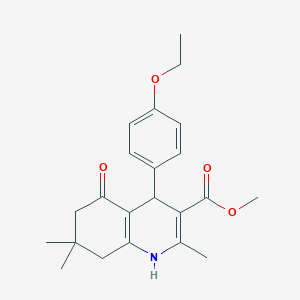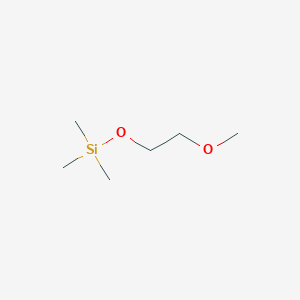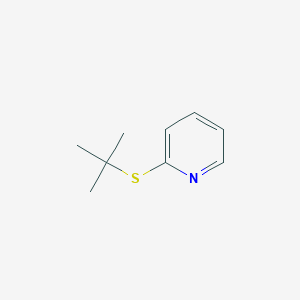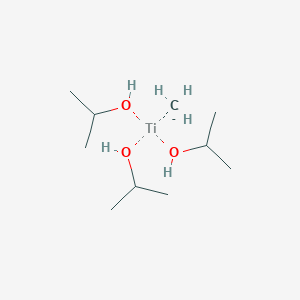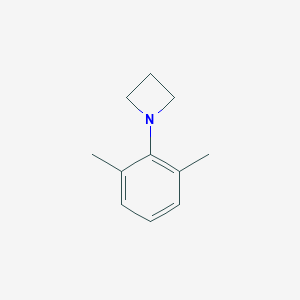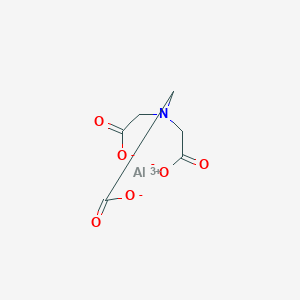![molecular formula C3H6NNa6O9P3 B102379 Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt CAS No. 15505-05-2](/img/structure/B102379.png)
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt, commonly known as NTA-Na6, is a chelating agent that is widely used in various scientific research applications. NTA-Na6 is a water-soluble compound that is used to bind metal ions in solution, making it an essential tool for many laboratory experiments. In
Wirkmechanismus
NTA-Na6 acts as a chelating agent by binding metal ions in solution. The NTA-Na6 molecule contains three carboxylic acid groups and one amine group, which allows it to bind metal ions through coordination bonds. The binding of metal ions by NTA-Na6 results in the formation of a stable complex, which prevents the metal ions from reacting with other molecules in solution.
Biochemische Und Physiologische Effekte
NTA-Na6 has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in urine.
Vorteile Und Einschränkungen Für Laborexperimente
NTA-Na6 has several advantages for laboratory experiments. It is a water-soluble compound that is easy to handle and store. It is also a cost-effective chelating agent that is widely available. However, NTA-Na6 has some limitations. It can only bind metal ions with a certain coordination number, which limits its use in some experiments. NTA-Na6 is also not suitable for experiments involving living organisms, as it is toxic to cells.
Zukünftige Richtungen
There are several future directions for the use of NTA-Na6 in scientific research. One area of research is the development of new chelating agents that can bind a wider range of metal ions. Another area of research is the use of NTA-Na6 in the development of new radiopharmaceuticals for medical imaging. Additionally, research is being conducted to explore the use of NTA-Na6 in the purification of enzymes and other proteins.
Synthesemethoden
The synthesis of NTA-Na6 involves the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in the presence of water. The reaction results in the formation of NTA-Na6, which is a hexasodium salt of NTA. The synthesis of NTA-Na6 is a simple and cost-effective process, making it a popular choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
NTA-Na6 is widely used in scientific research applications. It is commonly used as a chelating agent to bind metal ions in solution. NTA-Na6 is used in the purification of proteins, DNA, and RNA. It is also used in the analysis of metal ions in environmental samples. NTA-Na6 is also used in the preparation of radiopharmaceuticals for medical imaging.
Eigenschaften
CAS-Nummer |
15505-05-2 |
|---|---|
Produktname |
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt |
Molekularformel |
C3H6NNa6O9P3 |
Molekulargewicht |
430.94 g/mol |
IUPAC-Name |
hexasodium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.6Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
NRNLPGTZUDJACV-UHFFFAOYSA-H |
SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
15505-05-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





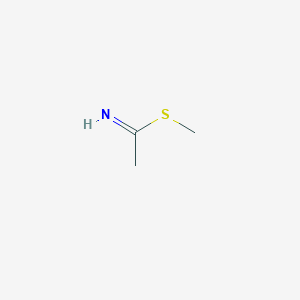
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)


